5-Methoxyuridine 5'-triphosphate
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Overview
Description
5-Methoxyuridine 5’-triphosphate is a modified nucleotide triphosphate used primarily in the synthesis of messenger RNAs (mRNAs). This compound is known for its ability to reduce the immunogenicity of mRNA, making it a valuable tool in the field of mRNA therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyuridine 5’-triphosphate typically involves the chemical modification of uridine triphosphate (UTP)This modification can be achieved through various chemical reactions, including methylation and phosphorylation .
Industrial Production Methods: Industrial production of 5-Methoxyuridine 5’-triphosphate involves large-scale chemical synthesis using automated synthesizers. The process is optimized to ensure high yield and purity, often exceeding 95% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyuridine 5’-triphosphate undergoes several types of chemical reactions, including:
Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be further modified through phosphorylation reactions
Common Reagents and Conditions: Common reagents used in these reactions include methylating agents, phosphorylating agents, and various catalysts. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various modified nucleotides that can be used in mRNA synthesis and other biochemical applications .
Scientific Research Applications
5-Methoxyuridine 5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified nucleotides for various biochemical studies.
Biology: Incorporated into mRNAs to study gene expression and regulation.
Medicine: Utilized in the development of mRNA-based therapeutics, including vaccines and gene therapies.
Industry: Employed in the production of high-stability mRNAs for various industrial applications.
Mechanism of Action
The primary mechanism of action of 5-Methoxyuridine 5’-triphosphate involves its incorporation into mRNA molecules. This incorporation reduces the immunogenicity of the mRNA, thereby enhancing its stability and translational efficiency. The compound interacts with various molecular targets, including RNA polymerases and ribosomes, to facilitate efficient protein synthesis .
Comparison with Similar Compounds
- N1-Methylpseudouridine 5’-triphosphate
- Pseudouridine 5’-triphosphate
- 5-Methyluridine 5’-triphosphate
Uniqueness: Compared to these similar compounds, 5-Methoxyuridine 5’-triphosphate offers unique advantages in terms of reducing immunogenicity and enhancing mRNA stability. Its methoxy modification provides distinct chemical properties that make it particularly suitable for specific mRNA applications .
Properties
Molecular Formula |
C10H17N2O16P3 |
---|---|
Molecular Weight |
514.17 g/mol |
IUPAC Name |
[[3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N2O16P3/c1-24-4-2-12(10(16)11-8(4)15)9-7(14)6(13)5(26-9)3-25-30(20,21)28-31(22,23)27-29(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19) |
InChI Key |
ULUMTYRKOVZPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
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